N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide
Beschreibung
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide is a synthetic oxalamide derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a methylene group to one amide nitrogen and a pyridin-4-yl group attached to the second amide nitrogen.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-pyridin-4-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-14(15(20)18-11-3-5-16-6-4-11)17-8-10-1-2-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATGMZXNTQEDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives under acidic conditions.
Introduction of the pyridin-4-yl group: This step often involves a nucleophilic substitution reaction where the pyridin-4-yl group is introduced to the benzo[d][1,3]dioxole derivative.
Formation of the oxalamide backbone: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered structural features.
Substitution Products: Derivatives with different substituents attached to the core structure.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide exhibits significant anticancer activity against various cancer cell lines. Structure-activity relationship studies have demonstrated that modifications to the compound can influence its efficacy, with some derivatives showing IC₅₀ values ranging from 328 to 644 nM against specific cancer types such as CCRF-CEM and MIA PaCa-2 cells.
Anticonvulsant Properties
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide has been studied for its anticonvulsant properties. Similar compounds have shown effectiveness in various seizure models, including:
- Maximal Electroshock Test (MES)
- Pentylenetetrazole (PTZ) Induced Seizures
In these studies, compounds derived from similar frameworks demonstrated protective effects against induced seizures, suggesting that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide may also possess such properties .
Neuropharmacological Applications
Given its structural features, there is potential for this compound to be explored further in neuropharmacology. The presence of both benzo[d][1,3]dioxole and pyridine groups may enhance its biological activity and selectivity against neurological disorders. Future research could investigate its role as a modulator of specific enzyme activities or receptors involved in neurological conditions.
Summary of Research Findings
Wirkmechanismus
The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
The compound shares core structural features with several oxalamide derivatives evaluated as flavoring agents. Key analogs include:
| Compound Name (CAS/FEMA No.) | Substitutions | Key Structural Differences |
|---|---|---|
| N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) | - 2,4-Dimethoxybenzyl - Pyridin-2-yl ethyl |
Methoxy groups (electron-donating) vs. methylenedioxy ring; pyridin-2-yl vs. pyridin-4-yl positioning |
| N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) | - 2-Methoxy-4-methylbenzyl - Pyridin-2-yl ethyl |
Methyl substitution on benzyl ring; pyridine positioning |
| N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) | - 2,3-Dimethoxybenzyl - Pyridin-2-yl ethyl |
Ortho-methoxy groups vs. methylenedioxy ring |
Key Structural Insights :
Metabolic Stability and Pathways
Oxalamides exhibit resistance to amide bond hydrolysis, a critical feature for flavor persistence. Key findings from FAO/WHO reports:
Implications :
- The methylenedioxy ring in the target compound may enhance metabolic stability by resisting oxidative pathways compared to methoxy-substituted analogs.
- Like other oxalamides, the amide bond is likely preserved during metabolism, ensuring prolonged flavor-enhancing effects .
Biologische Aktivität
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the synthesis, biological evaluations, and structure-activity relationships of this compound, supported by relevant data and case studies.
- Chemical Name : N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide
- CAS Number : 887860-69-7
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 341.36 g/mol
Synthesis
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with oxalamide precursors. The process can include various methodologies such as microwave-assisted synthesis or conventional heating techniques to enhance yield and purity.
Antibacterial Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. For instance, derivatives synthesized from similar frameworks demonstrated high activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antibacterial effects:
| Compound | Bacteria Tested | MIC (nM) |
|---|---|---|
| 4e | Sarcina | 80 |
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance antibacterial efficacy .
Anticancer Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide has also been evaluated for its anticancer potential. Structure-activity relationship studies revealed that modifications to the compound significantly influence its activity against various cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| CCRF-CEM | 328 |
| MIA PaCa-2 | 644 |
The unique structural features of this compound allow it to interact effectively with biological targets involved in cancer progression, making it a candidate for further development in cancer therapeutics .
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
-
Antibacterial Evaluation :
A study demonstrated that derivatives of benzo[d][1,3]dioxole showed remarkable antibacterial activity compared to standard drugs. The agar diffusion method was employed for screening, revealing significant zones of inhibition against tested strains . -
Anticancer Mechanisms :
Research focusing on the anticancer activity of related oxalamides indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. This mechanism was supported by flow cytometry analyses showing increased annexin V binding in treated cells .
Q & A
Q. What are the common synthetic routes for preparing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide, and how are intermediates characterized?
The compound is typically synthesized via coupling reactions between substituted amines and oxalyl derivatives. For example:
- Step 1 : React benzo[d][1,3]dioxol-5-ylmethylamine with oxalyl chloride or activated oxalate esters to form the oxalamide backbone.
- Step 2 : Introduce the pyridin-4-yl group via nucleophilic substitution or amide coupling.
Intermediates are characterized using ¹H/¹³C NMR to confirm regiochemistry and ESI-MS/HRMS to verify molecular weight . Side products like dimers (e.g., 23% in ) require monitoring via HPLC or TLC .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for benzodioxole and pyridine rings) and methylene/methyl groups (δ 3.5–4.5 ppm) .
- ¹³C NMR : Confirms carbonyl resonances (δ 160–170 ppm for oxalamide) and aromatic carbons .
- HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₆H₁₄N₃O₄ requires m/z 312.0983) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Test against targets like butyrylcholinesterase (BuChE) using Ellman’s assay, as seen in benzodioxole derivatives .
- Cell-based assays : Evaluate anti-invasive activity in cancer models (e.g., MDA-MB-231 breast cancer cells) at IC₅₀ ~30 µM .
- Binding studies : Use surface plasmon resonance (SPR) or fluorescence polarization to assess interactions with receptors like uPAR .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Substituent variation : Modify the benzodioxole (e.g., methoxy, halogen) or pyridine (e.g., 4- vs. 3-substituted) groups to assess potency changes .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like BuChE or uPAR .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., oxalamide carbonyls) .
Q. How should contradictions in biological activity data between similar compounds be addressed?
- Assay validation : Replicate results in orthogonal assays (e.g., SPR vs. enzymatic activity) to rule out false positives .
- Solubility checks : Measure kinetic solubility in PBS/DMSO to ensure compound integrity .
- Metabolic stability : Use liver microsomes to assess if rapid degradation explains inconsistent IC₅₀ values .
Q. What in silico methods predict the compound's pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (e.g., ~2.5 for moderate lipophilicity) and BBB permeability .
- CYP450 inhibition : Use StarDrop or ADMET Predictor to assess drug-drug interaction risks .
- Metabolite identification : GLORYx predicts potential oxidation sites on the benzodioxole ring .
Q. Which advanced purification techniques are recommended for removing dimeric byproducts?
- Size-exclusion chromatography : Separate dimers (MW ~2x monomer) using Sephadex LH-20 .
- Countercurrent chromatography : Achieve high-resolution separation with heptane/EtOAc/MeOH/water systems .
- Crystallization : Screen solvents (e.g., MeOH/water) to exploit differential solubility of monomer vs. dimer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
